molecular formula C19H19N3O2S B6582867 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422278-22-6

3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No. B6582867
CAS RN: 422278-22-6
M. Wt: 353.4 g/mol
InChI Key: UVSPHNCYULZUBM-UHFFFAOYSA-N
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Description

3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (3-BMSQT) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a member of the quinazolinone class of compounds and is composed of a benzyl group, two sulfanylidene groups, and a tetrahydroquinazolinone ring. 3-BMSQT has been shown to have a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. In addition, it has been studied for its potential use in cancer therapy and as a potential therapeutic agent for the treatment of Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to be responsible for its potential therapeutic effects. In addition, it is believed to act as an antioxidant, which may explain its potential anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one have been studied extensively. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties, and has been studied for its potential use in cancer therapy and as a potential therapeutic agent for the treatment of Alzheimer’s disease. In addition, it has been shown to have antioxidant, anti-apoptotic, and anti-tumorigenic effects. It has also been studied for its potential use in the development of drugs for the treatment of diabetes, obesity, and other metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in laboratory experiments include its high yield and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use in laboratory experiments, such as the fact that it is not water-soluble, which can limit its use in certain experiments. Additionally, its exact mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments using it.

Future Directions

The potential applications of 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one are vast and there are many potential future directions for its use. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in the development of drugs for the treatment of diabetes, obesity, and other metabolic disorders. Additionally, further research into its antioxidant, anti-apoptotic, and anti-tumorigenic effects is warranted. Finally, further research into its potential use as a platform for the development of new drugs is also needed.

Synthesis Methods

The synthesis of 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been studied extensively and there are several methods for its preparation. The most common method involves the condensation of benzaldehyde, morpholine, and sulfur dioxide in the presence of an acid catalyst. The reaction is carried out at room temperature and yields 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in high yields. Other methods involve the use of catalysts such as palladium, ruthenium, and copper, as well as the use of microwave irradiation.

Scientific Research Applications

3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been studied for its potential use in scientific research. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties, and has been studied for its potential use in cancer therapy and as a potential therapeutic agent for the treatment of Alzheimer’s disease. In addition, it has been studied for its potential use in the development of drugs for the treatment of diabetes, obesity, and other metabolic disorders.

properties

IUPAC Name

3-benzyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18-16-12-15(21-8-10-24-11-9-21)6-7-17(16)20-19(25)22(18)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPHNCYULZUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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